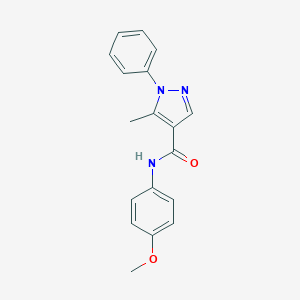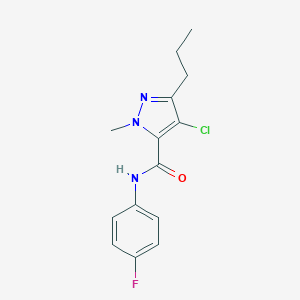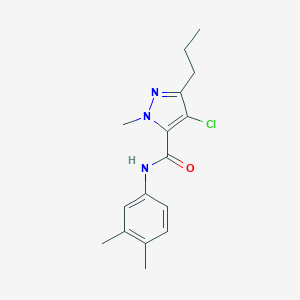![molecular formula C19H18ClN3O2 B287707 N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine](/img/structure/B287707.png)
N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. JAK enzymes are involved in the signaling pathways of cytokine receptors, which play a critical role in the immune system. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases.
Mecanismo De Acción
N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine acts as a selective inhibitor of JAK enzymes, which are involved in the signaling pathways of cytokine receptors. By blocking JAK enzymes, N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine can reduce the production of cytokines that contribute to the development and progression of autoimmune diseases. N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine has been shown to be highly selective for JAK3, which is primarily expressed in immune cells.
Biochemical and Physiological Effects:
N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine has been shown to reduce inflammation and immune cell activation in various preclinical models of autoimmune diseases. In clinical trials, N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine has been shown to improve disease activity and reduce symptoms in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease. N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine has also been shown to have a favorable safety profile, with a low incidence of adverse events.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine is a highly selective inhibitor of JAK enzymes, which makes it an attractive tool for studying the role of JAK signaling in various biological processes. N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine has been used in a variety of in vitro and in vivo experiments to investigate the role of JAK signaling in immune cell activation, cytokine production, and inflammation. However, the use of N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine in lab experiments is limited by its high cost and limited availability.
Direcciones Futuras
For research on N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine include:
1. Investigating the long-term safety and efficacy of N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine in larger clinical trials.
2. Developing new formulations of N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine that improve its bioavailability and reduce its cost.
3. Investigating the potential use of N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine in combination with other immunomodulatory agents to enhance its therapeutic effects.
4. Investigating the role of JAK signaling in other biological processes, such as cancer, cardiovascular disease, and neuroinflammation.
5. Developing new JAK inhibitors with improved selectivity and potency for specific JAK isoforms.
Métodos De Síntesis
N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine is a complex organic molecule that requires a multi-step synthesis process. The synthesis of N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine involves the coupling of two key intermediates, 4-chloro-6-methoxy-2-pyrimidine and 2-(4-methylphenylamino)benzyl alcohol, followed by a series of purification steps. The final product is obtained in high purity and yield through a combination of crystallization and chromatography techniques.
Aplicaciones Científicas De Investigación
N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine has been shown to inhibit the activity of JAK enzymes, which are involved in the signaling pathways of cytokine receptors. By blocking JAK enzymes, N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine can reduce the production of cytokines that contribute to the development and progression of autoimmune diseases.
Propiedades
Nombre del producto |
N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine |
|---|---|
Fórmula molecular |
C19H18ClN3O2 |
Peso molecular |
355.8 g/mol |
Nombre IUPAC |
N-[[2-(4-chloro-6-methoxypyrimidin-2-yl)oxyphenyl]methyl]-4-methylaniline |
InChI |
InChI=1S/C19H18ClN3O2/c1-13-7-9-15(10-8-13)21-12-14-5-3-4-6-16(14)25-19-22-17(20)11-18(23-19)24-2/h3-11,21H,12H2,1-2H3 |
Clave InChI |
DJGUTDOJXNIKSN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NCC2=CC=CC=C2OC3=NC(=CC(=N3)Cl)OC |
SMILES canónico |
CC1=CC=C(C=C1)NCC2=CC=CC=C2OC3=NC(=CC(=N3)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-2-(2-methylphenyl)-[1,2,4]triazolo[5,1-b][1,3,4]thiadiazole](/img/structure/B287631.png)
![ethyl 5-methyl-1-[6-(4-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287632.png)
![4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287633.png)
![4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287634.png)
![5-amino-3-ethyl-1-[6-(4-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287636.png)
![6-[(4-Fluorophenyl)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287638.png)

![6-(4-Methoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287641.png)
![6-(2-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287642.png)
![6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287648.png)